molecular formula C10H14N2O2S B7841640 {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B7841640
M. Wt: 226.30 g/mol
InChI Key: UGPFUSZDMWPSSM-UHFFFAOYSA-N
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Description

The compound {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid (hereafter referred to as the target compound) features a pyrimidine core substituted with a methyl group at position 6 and an isopropyl group at position 2. A sulfanylacetic acid moiety is attached to position 4 of the pyrimidine ring. This structure combines lipophilic (isopropyl, methyl) and hydrophilic (carboxylic acid) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6(2)10-11-7(3)4-8(12-10)15-5-9(13)14/h4,6H,5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFUSZDMWPSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid typically involves the formation of the pyrimidine ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound is compared below with four analogs from the literature, focusing on molecular features and substituent effects.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Pyrimidine Substituents (Positions) Core Structure Key Functional Groups
Target Compound C₁₀H₁₄N₂O₂S 242.30 6-Methyl, 2-Isopropyl Pyrimidine Sulfanylacetic acid
2-{[2-(Propan-2-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid C₁₁H₁₃F₃N₄O₂S 319.31 2-Isopropyl, 4-Trifluoromethyl Pyrazolo[3,4-b]pyridine Sulfanylacetic acid
2-[[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]thio]acetic acid C₁₂H₈F₃N₃O₂S 315.27 2-Pyridinyl, 6-Trifluoromethyl Pyrimidine Sulfanylacetic acid
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid C₁₄H₁₀N₂O₂S₂ 314.37 6-Phenyl Thieno[2,3-d]pyrimidine Sulfanylacetic acid

Key Observations :

  • Substituents : The 2-isopropyl and 6-methyl groups in the target compound contrast with electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic extensions (phenyl in ). These differences influence lipophilicity, solubility, and bioactivity.

Physicochemical Properties

  • Lipophilicity : The isopropyl and methyl groups in the target compound increase lipophilicity (logP ~2.5 estimated) compared to analogs with polar trifluoromethyl (logP ~3.0) or aromatic substituents (logP ~3.5).
  • Stability : Trifluoromethyl groups () enhance metabolic stability but may reduce aqueous solubility.

Biological Activity

The compound {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a pyrimidine ring, an isopropyl group, and a sulfanyl acetic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including compounds like {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against pathogens such as Micrococcus luteus and Streptococcus spp. .

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
6-Methyl Pyrimidine DerivativeMicrococcus luteus1.957.81
6-Methyl Pyrimidine DerivativeStreptococcus spp.7.8131.25

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. A case study highlighted its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases .

The biological activity of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as COX enzymes.
  • Antimicrobial Interaction : Its structural features allow it to bind effectively to bacterial cell membranes or interfere with metabolic processes within microbial cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid was tested against a panel of bacterial strains. The results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics.

Clinical Implications

The potential application of this compound in clinical settings is being explored, particularly in developing new antimicrobial agents that could overcome resistance issues faced by existing antibiotics.

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